molecular formula C5H9NO3 B2504542 1-Amino-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1246809-40-4

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2504542
CAS No.: 1246809-40-4
M. Wt: 131.131
InChI Key: OEQBVNDAVKXWBS-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H9NO3 It is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 1-Amino-3-hydroxycyclopentane-1-carboxylic acid
  • 1-Amino-3-hydroxycyclohexane-1-carboxylic acid
  • 1-Amino-3-hydroxycycloheptane-1-carboxylic acid

Comparison: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its five-, six-, and seven-membered counterparts. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific research applications .

Properties

IUPAC Name

1-amino-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQBVNDAVKXWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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